molecular formula C19H22N2O6 B14758957 Phthalimidinoglutarimide-C3-O-C2-acid

Phthalimidinoglutarimide-C3-O-C2-acid

Cat. No.: B14758957
M. Wt: 374.4 g/mol
InChI Key: WLMSAHUBENQWKO-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-C3-O-C2-acid is a complex organic compound known for its unique chemical structure and diverse applications in various scientific fields. This compound is characterized by the presence of phthalimide and glutarimide moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C3-O-C2-acid typically involves multiple steps, starting with the preparation of phthalimide and glutarimide intermediates. These intermediates are then subjected to a series of chemical reactions, including condensation and cyclization, to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and automated systems to maintain consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C3-O-C2-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalimidinoglutarimide oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Phthalimidinoglutarimide-C3-O-C2-acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-C3-O-C2-acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Phthalimidinoglutarimide-C3-O-C2-acid can be compared with similar compounds such as Phthalimidinoglutarimide-C3-O-PEG4-C2-acid and Phthalimidinoglutarimide-C3-O-PEG5-C2-acid . These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

3-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propoxy]propanoic acid

InChI

InChI=1S/C19H22N2O6/c22-16-7-6-15(18(25)20-16)21-11-14-12(3-1-5-13(14)19(21)26)4-2-9-27-10-8-17(23)24/h1,3,5,15H,2,4,6-11H2,(H,23,24)(H,20,22,25)

InChI Key

WLMSAHUBENQWKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCC(=O)O

Origin of Product

United States

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